ethyl 1-[3-(benzenesulfonyl)-6-ethoxyquinolin-4-yl]piperidine-4-carboxylate
Description
Ethyl 1-[3-(benzenesulfonyl)-6-ethoxyquinolin-4-yl]piperidine-4-carboxylate is a heterocyclic compound featuring a piperidine ring substituted at the 1-position with a 3-(benzenesulfonyl)-6-ethoxyquinolin-4-yl group and at the 4-position with an ethyl carboxylate. This structure integrates a quinoline scaffold—a privileged motif in medicinal chemistry—with a benzenesulfonyl group, which is known to enhance binding affinity and metabolic stability in drug-like molecules . The ethyl carboxylate moiety contributes to solubility and bioavailability, common in prodrug strategies.
Properties
IUPAC Name |
ethyl 1-[3-(benzenesulfonyl)-6-ethoxyquinolin-4-yl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O5S/c1-3-31-19-10-11-22-21(16-19)24(27-14-12-18(13-15-27)25(28)32-4-2)23(17-26-22)33(29,30)20-8-6-5-7-9-20/h5-11,16-18H,3-4,12-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOBIAFCFHUFJEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCC(CC4)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediate Identification
The retrosynthetic approach to this compound involves disconnecting the piperidine-carboxylate side chain, benzenesulfonyl group, and ethoxy substituent from the quinoline scaffold. Critical intermediates include:
- 6-Ethoxy-4-chloroquinoline : Serves as the foundational scaffold for subsequent substitutions.
- Piperidine-4-carboxylic acid ethyl ester : Provides the piperidine-carboxylate fragment for nucleophilic coupling.
- Benzenesulfonyl chloride : Introduces the sulfonyl group at position 3 of the quinoline ring.
Stepwise Synthetic Routes
Formation of the Quinoline Core
The quinoline backbone is typically constructed via the Skraup or Doebner-Miller reactions. For 6-ethoxyquinoline derivatives, a modified Skraup protocol using glycerol, sulfuric acid, and 4-ethoxyaniline yields the 6-ethoxyquinoline intermediate. Reaction conditions:
Key Reaction:
$$
\text{4-Ethoxyaniline} + \text{Glycerol} \xrightarrow[\text{H}2\text{SO}4]{\Delta} \text{6-Ethoxyquinoline} + \text{H}_2\text{O}
$$
Introduction of the Benzenesulfonyl Group
Sulfonation at position 3 is achieved through electrophilic aromatic substitution (EAS) using benzenesulfonyl chloride under Friedel-Crafts conditions:
- Solvent : Dichloromethane (DCM)
- Catalyst : AlCl₃ (1.2 equiv)
- Reaction Time : 6–8 hours at 0°C → RT
- Yield : 85%.
Characterization Data for 3-(Benzenesulfonyl)-6-ethoxyquinoline:
Piperidine-Carboxylate Coupling
The 4-chloro substituent on the quinoline undergoes nucleophilic aromatic substitution (NAS) with piperidine-4-carboxylic acid ethyl ester:
Optimization Notes:
Alternative Synthetic Strategies
Industrial-Scale Production Considerations
Continuous Flow Synthesis
A 2024 study highlights a continuous flow approach to improve scalability:
Green Chemistry Metrics
| Parameter | Batch Process | Flow Process |
|---|---|---|
| PMI (Process Mass Intensity) | 87 | 32 |
| E-Factor | 64 | 19 |
| Energy Consumption (kWh/kg) | 48 | 12 |
Analytical Characterization and Quality Control
Spectroscopic Validation
Chromatographic Purity
- HPLC Conditions : C18 column, 70:30 MeOH/H₂O, 1.0 mL/min, λ = 254 nm
- Retention Time : 8.7 minutes
- Purity : ≥99.5%.
Chemical Reactions Analysis
Types of Reactions
ethyl 1-[3-(benzenesulfonyl)-6-ethoxyquinolin-4-yl]piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the quinoline core to tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, aryl halides, and nucleophiles such as amines and thiols.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
ethyl 1-[3-(benzenesulfonyl)-6-ethoxyquinolin-4-yl]piperidine-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer, infectious diseases, and neurological disorders.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ethyl 1-[3-(benzenesulfonyl)-6-ethoxyquinolin-4-yl]piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, it can interact with microbial proteins, disrupting their function and exhibiting antimicrobial properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be contextualized against analogous ethyl piperidine carboxylates and sulfonyl-containing heterocycles. Key comparisons are summarized below:
Table 1: Structural and Functional Comparison
Key Structural and Functional Differences
Core Heterocycle: The target compound incorporates a quinoline ring, enabling π-π stacking interactions critical for binding to aromatic enzyme pockets. In contrast, decahydro-1,6-naphthyridine derivatives (e.g., 1-1 and 1-2) exhibit a bicyclic framework, conferring rigidity and altered pharmacokinetic profiles .
Ethyl Carboxylate: Common to all compared compounds, this group balances hydrophilicity and enzymatic hydrolysis rates, critical for prodrug activation .
Synthetic Accessibility: The synthesis of the target compound likely involves multi-step protocols, including Suzuki-Miyaura coupling for quinoline functionalization and Raney nickel hydrogenation for piperidine ring formation, as inferred from analogous routes . By contrast, simpler derivatives like ethyl 1-(2-chloroethyl)piperidine-4-carboxylate are synthesized via direct alkylation, highlighting scalability differences .
Research Findings and Implications
- Physicochemical Properties: The quinoline-benzenesulfonyl combination in the target compound may confer higher polar surface area (~120 Ų) compared to naphthyridine derivatives (~90 Ų), impacting solubility and permeability . LogP Values: Estimated logP for the target compound is ~3.5 (benzenesulfonyl and ethoxy groups increase lipophilicity), whereas chlorophenylsulfonyl analogs (e.g., C₂₃H₂₆ClNO₄S) have logP ~4.2 due to halogenation .
- Biological Activity: Quinoline derivatives are established kinase inhibitors (e.g., EGFR, VEGFR), suggesting the target compound may exhibit similar activity. The benzenesulfonyl group could enhance binding to ATP pockets .
Biological Activity
Ethyl 1-[3-(benzenesulfonyl)-6-ethoxyquinolin-4-yl]piperidine-4-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.
Chemical Structure and Synthesis
The compound features a piperidine ring substituted with a benzenesulfonyl group and an ethoxyquinoline moiety. The synthesis typically involves multi-step organic reactions, including the formation of the piperidine derivative followed by the introduction of the sulfonyl and quinoline groups.
Antimicrobial Activity
Research indicates that derivatives of piperidine, including this compound, exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown efficacy against various bacterial strains, including Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Antitumor Activity
The compound has also been evaluated for its antitumor activity. Studies suggest that piperidine derivatives can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . For example, in vitro assays demonstrated that certain derivatives exhibited IC50 values indicating effective cytotoxicity against cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12.5 |
| HeLa (Cervical Cancer) | 15.0 |
| A549 (Lung Cancer) | 10.0 |
The biological activity of this compound is believed to be mediated through several pathways:
- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit specific enzymes involved in bacterial growth or cancer cell proliferation.
- DNA Interaction : The quinoline moiety can intercalate into DNA, disrupting replication and transcription processes.
- Apoptotic Pathways : Induction of apoptosis in cancer cells has been observed through activation of caspases.
Case Studies
A notable study explored the effects of similar piperidine derivatives on M. tuberculosis strains. The results indicated that modifications to the piperidine structure significantly influenced antimicrobial potency, with some derivatives achieving MIC values as low as 2 µg/mL against resistant strains .
Another investigation examined the cytotoxic effects on non-cancerous cells alongside cancerous cells to assess selectivity. The selectivity index (SI) was calculated to evaluate the therapeutic window:
Values greater than 1 indicated a favorable safety profile for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
